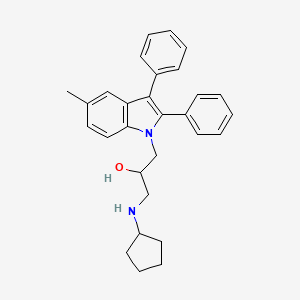
4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide is a complex heterocyclic compound Its structure contains a thiazole ring, a quinazolinone moiety, and various functional groups that contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide typically involves multi-step organic reactions:
Thiazole Ring Formation: : One of the common methods to prepare the thiazole ring involves the Hantzsch thiazole synthesis, where α-haloketones react with thioamides under controlled conditions.
Quinazolinone Synthesis: : The quinazolinone moiety can be synthesized through the cyclization of 2-aminobenzamide derivatives with aldehydes or ketones.
Coupling Reaction: : The final coupling step typically involves a reaction between the thiazole and quinazolinone intermediates under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Scaling up the production of this compound involves optimizing the reaction conditions to increase yield and purity. This can be achieved through continuous flow synthesis, which offers better control over reaction parameters and improved efficiency compared to traditional batch synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring or the quinazolinone moiety, forming oxidized derivatives.
Reduction: : Reduction reactions may occur at the carbonyl groups, converting them to alcohols.
Substitution: : The aromatic rings in the structure are susceptible to electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidized or reduced derivatives, and functionalized aromatic compounds depending on the nature of the substitution reactions.
Aplicaciones Científicas De Investigación
4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide has a wide range of applications in various scientific fields:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Potentially acts as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: : Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: : Utilized in the development of advanced materials with specific electronic or photonic properties.
Mecanismo De Acción
The compound's mechanism of action is largely dependent on its interaction with molecular targets such as enzymes, receptors, and DNA. For instance, it may inhibit enzyme activity by binding to the active site or alter cellular signaling pathways by interacting with membrane receptors. The quinazolinone moiety often plays a crucial role in these interactions due to its ability to form hydrogen bonds and π-π interactions with target molecules.
Comparación Con Compuestos Similares
When compared to similar compounds, 4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide exhibits unique properties:
Structural Complexity: : The presence of multiple functional groups and heterocyclic rings differentiates it from simpler analogs.
Enhanced Activity: : The compound's enhanced biological activity is attributed to the synergistic effects of its diverse functional groups.
List of Similar Compounds
2-phenylthiazole derivatives
4-oxoquinazoline derivatives
Benzamide derivatives
These comparisons highlight the compound's potential as a versatile molecule in scientific research and its unique properties that set it apart from other compounds in the same class.
Propiedades
IUPAC Name |
4-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2S/c1-16-15-20(31-18(3)29-23-12-8-7-11-21(23)27(31)33)13-14-22(16)30-25(32)24-17(2)28-26(34-24)19-9-5-4-6-10-19/h4-15H,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKKQYPGAOSKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=C(N=C(S4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2442803.png)

![2-(4-methyl-1H-pyrazol-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2442805.png)


![N-(4-methoxyphenyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2442810.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2442811.png)
![3-benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2442812.png)
![8-butyl-3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442817.png)


![N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2442823.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2442825.png)
